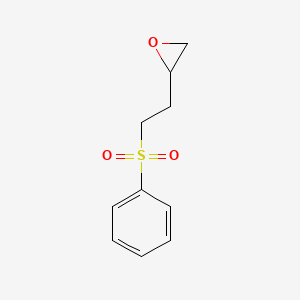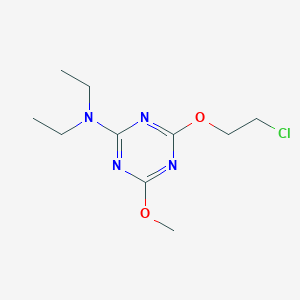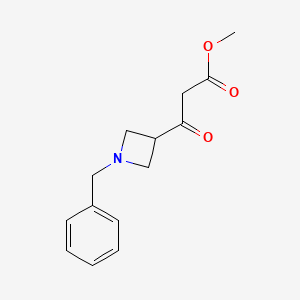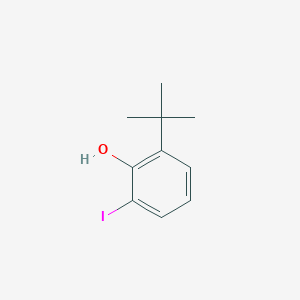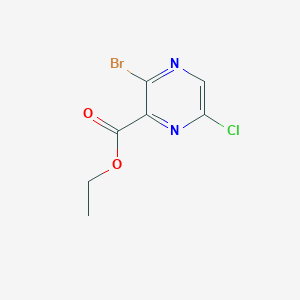
Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromo-6-chloropyrazine-2-carboxylate is a heterocyclic compound that contains both bromine and chlorine atoms attached to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-6-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method involves the reaction of 3-bromo-6-chloropyrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at room temperature to yield the desired product.
Industrial Production Methods
Industrial production of Ethyl 3-bromo-6-chloropyrazine-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Ethyl 3-bromo-6-chloropyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazine N-oxides or reduction to form pyrazine derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazine derivatives, pyrazine N-oxides, and various coupled products depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 3-bromo-6-chloropyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of Ethyl 3-bromo-6-chloropyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
Ethyl 3-bromo-6-chloropyridine-2-carboxylate: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
Ethyl 3-chloropyrazine-2-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Ethyl 3-bromo-6-fluoropyrazine-2-carboxylate: Contains a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
Uniqueness
Ethyl 3-bromo-6-chloropyrazine-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and potential for diverse chemical transformations. Its pyrazine ring also offers unique electronic properties compared to similar compounds with different heterocyclic rings.
特性
分子式 |
C7H6BrClN2O2 |
|---|---|
分子量 |
265.49 g/mol |
IUPAC名 |
ethyl 3-bromo-6-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-6(8)10-3-4(9)11-5/h3H,2H2,1H3 |
InChIキー |
MIGMBBZQXVJAFM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=CN=C1Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






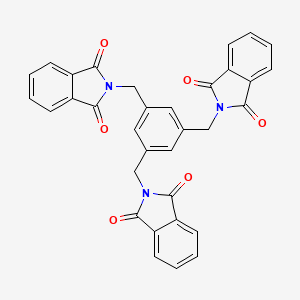
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
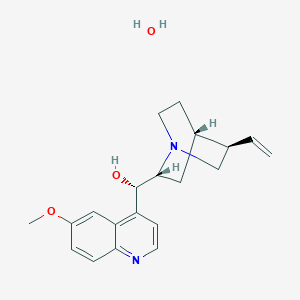
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)

